molecular formula C15H11NO3 B1268039 N-Benzylisatoic anhydride CAS No. 35710-05-5

N-Benzylisatoic anhydride

Cat. No. B1268039
CAS RN: 35710-05-5
M. Wt: 253.25 g/mol
InChI Key: XZNZVRHSHRYPDL-UHFFFAOYSA-N
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Description

N-Benzylisatoic anhydride is a chemical compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 . It is widely used in various fields of research and industry.


Synthesis Analysis

The synthesis of N-Benzylisatoic anhydride can be achieved through the reaction of isatoic anhydride and benzyl bromide in the presence of potassium carbonate in DMSO at room temperature . This reaction yields N-Benzylisatoic anhydride, which under hydrolysis yields 2-(N-Benzyl) amino benzoic acid .


Molecular Structure Analysis

The molecular structure of N-Benzylisatoic anhydride consists of a benzene ring attached to an isatoic anhydride group . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

N-Benzylisatoic anhydride is known to produce byproducts when reacted with sodium hydride base . The yield of one of the byproducts was found to be greater than that of the desired product .


Physical And Chemical Properties Analysis

N-Benzylisatoic anhydride has a molecular weight of 253.25 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Summary of Application: Isatoic anhydride derivatives are used in the synthesis of novel heterocyclic compounds. These compounds are synthesized through a multi-step process involving azo dye, ester, and hydrazide .
  • Methods of Application: The synthesis involves the reaction of azo dye with concentrated sulfuric acid to form an ester. This ester is then reacted with 80% hydrazine hydrate to form a hydrazide. Further reactions of this hydrazide with various anhydrides result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .
  • Results or Outcomes: The synthesized compounds were characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) .

Synthesis of 1,8-Naphthalimide Derivatives

  • Summary of Application: Isatoic anhydride derivatives are used in the synthesis of 1,8-Naphthalimide derivatives, which have been widely used as fluorescent molecules in biological, chemical, and medical fields .
  • Methods of Application: The derivatives are synthesized via an aromatic nucleophilic substitution reaction .
  • Results or Outcomes: The synthesized derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. They also show high stability in different pH media, making them excellent labeling reagents in the biological system .

Safety And Hazards

The safety data sheet for N-Benzylisatoic anhydride indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to handle this compound with appropriate protective measures .

properties

IUPAC Name

1-benzyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZVRHSHRYPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957121
Record name 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylisatoic anhydride

CAS RN

35710-05-5
Record name 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35710-05-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reagents: Isatoic anhydride (6.13 mmols, 1 g); Sodium hydride (9.2 mmols, 0.22 g); Benzyl bromide (12.3 mmols, 1.4 g). Yield: 0.2 g (15%), white solid, m.p.=139° C.-140° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AA Santilli, TS Osdene - The Journal of Organic Chemistry, 1966 - ACS Publications
… To 0.6 g of 2-hydroxyethylamine in 25 ml of ethanol was added 2.5 g of Nbenzylisatoic anhydride. The reaction mixture was heated for a few minutes on a hot plate and taken to dryness …
Number of citations: 14 pubs.acs.org
WLF Armarego - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… On cooling, N-benzylisatoic anhydride crystallised ; it recrystallised from benzene-light petroleum (bp 40-60") as needles (29.5 g., 78%), mp 140-141" (Found: C, 70.9; H, 4.4; N , 5.4. C,,…
Number of citations: 15 pubs.rsc.org
H Hikawa, T Nakayama, M Takahashi… - Advanced Synthesis …, 2021 - Wiley Online Library
… The reaction of N-benzylisatoic anhydride (1 w) also gave 3 a (Scheme 2C), suggesting that the oxidative cyclization of N-benzylated 5 a proceeds smoothly in the benzylic C−H …
Number of citations: 6 onlinelibrary.wiley.com
GM Coppola - Synthetic communications, 2002 - Taylor & Francis
… Consequently, when 1 is allowed to react with benzyl alcohol in the presence of triphenylphosphine and DEAD, N-alkylation occurs smoothly and N-benzylisatoic anhydride (3a) is …
Number of citations: 4 www.tandfonline.com
FA Daniher, BE Hackley Jr - The Journal of Organic Chemistry, 1966 - ACS Publications
In recent years, synthetic manipulations on the pyri-dine nucleus have been greatly facilitated through the use of the N-oxide function, as pioneered by Ochiai and co-workers. 2 …
Number of citations: 25 pubs.acs.org
P Canonne, R Boulanger, M Bernatchez - Tetrahedron, 1989 - Elsevier
In the case of aromatic substrates, reactions of 1, 4-bis-(bromomagnesio)pentane with lactones and isatoic anhydrides proceed with a remarkable stereochemical preference leading to …
Number of citations: 19 www.sciencedirect.com
GM Coppola - Synthesis, 1980 - thieme-connect.com
… the product crystallizes and recrystallization from benzene/petroleum ether gives N-benzylisatoic anhydride; yield: 29.5 g (78%); mp 140-141 “C. …
Number of citations: 147 www.thieme-connect.com
M Pudlo, V Luzet, L Ismaïli, I Tomassoli… - Bioorganic & medicinal …, 2014 - Elsevier
… N-benzylisatoic anhydride 1c was obtained by N-alkylation of isatoic anhydride 1a with benzyl bromide. Quinolones 3a–c were prepared from isatoic anhydride and diethyl malonate …
Number of citations: 77 www.sciencedirect.com
I Tomassoli, G Herlem, F Picaud… - Monatshefte für Chemie …, 2016 - Springer
… To a solution of 1 g 5-chloro-N-benzylisatoic anhydride (4c, 3.47 mmol) in 10 cm 3 DMF at 0 C were added slowly 0.17 g sodium hydride (7.0 mmol) and 2.78 g diethyl malonate (17.6 …
Number of citations: 18 link.springer.com
V Palomo, DI Perez, C Roca, C Anderson… - Journal of medicinal …, 2017 - ACS Publications
Glycogen synthase kinase 3 β (GSK-3β) is a central target in several unmet diseases. To increase the specificity of GSK-3β inhibitors in chronic treatments, we developed small …
Number of citations: 71 pubs.acs.org

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